5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRGFQKFXLBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.
Attachment of Piperazine Derivative: The final step could involve the reaction of the intermediate with a piperazine derivative, such as 2-phenoxyethylpiperazine, under suitable conditions like reflux in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine moieties.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The compound can participate in various substitution reactions, especially at the fluorophenyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cancer.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorophenyl and phenoxyethyl groups suggests that it could have high affinity for certain molecular targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Substituents at the 5-Position
- 5-(4-Chlorophenyl) analogs: describes 5-(4-chlorophenyl)-4-{4-[(2-chlorophenyl)phenylmethyl]piperazinyl}thieno[2,3-d]pyrimidine. highlights 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, where dual chlorine atoms on the piperazine ring enhance steric bulk and electron-withdrawing effects, possibly influencing receptor binding kinetics .
- 5-(3,4-Dimethylphenyl) analogs: ’s 5-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine demonstrates that alkyl substituents increase lipophilicity, which may improve CNS penetration but reduce aqueous solubility .
Substituents at the 4-Position (Piperazine Modifications)
- Phenoxyethyl-piperazine vs. Arylpiperazines: The target compound’s 2-phenoxyethyl group () provides a flexible linker, whereas rigid arylpiperazines (e.g., 3-methylphenyl in or 3,4-dichlorophenyl in ) may restrict conformational mobility, affecting target engagement . ’s 6-(2,2,2-trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine incorporates a trifluoromethyl-thiadiazole group, enhancing metabolic resistance and electron-deficient character, which could improve selectivity for enzymes like kinases .
- Morpholine vs. Piperazine: ’s 4-morpholino derivative (9c) replaces piperazine with morpholine, reducing basicity and altering hydrogen-bonding interactions. This substitution is associated with PI3Kα inhibition, suggesting divergent biological targets compared to piperazine-containing analogs .
Receptor Antagonism
- GPR55 Antagonists: ’s furan-2-yl[4-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone demonstrates that bulky substituents on the piperazine ring (e.g., tetrahydrobenzo groups) enhance GPR55 antagonism, whereas phenoxyethyl groups (as in the target compound) may prioritize other targets like serotonin receptors .
- P2Y12 Receptor Imaging: ’s thienopyrimidine-based PET tracers highlight the role of trifluoromethyl and ethyl groups in improving blood-brain barrier penetration, a property less pronounced in the target compound due to its phenoxyethyl group .
Enzyme Inhibition
- PI3Kα Inhibition: Morpholine-substituted derivatives () exhibit IC50 values in the nanomolar range, whereas piperazine-based analogs like the target compound may show weaker activity due to differences in binding pocket interactions .
Antimicrobial Activity
- ’s 2-chloro-4-(4-nitrophenoxy)thieno[2,3-d]pyrimidine demonstrates moderate antibacterial activity, suggesting that electron-deficient substituents (e.g., nitro groups) enhance microbial target engagement. The target compound’s fluorophenyl group may confer weaker antimicrobial effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C21H27FN4O2
- Molecular Weight : 386.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Piperazine Intermediate : The reaction of 4-fluoroaniline with ethylene oxide to create 4-(4-fluorophenyl)piperazine.
- Urea Formation : The piperazine intermediate is reacted with phenoxyethyl isocyanate under controlled conditions to yield the final compound.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring modulates overall activity.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant monoamine oxidase (MAO) inhibitory activities, suggesting potential antidepressant properties. For instance, derivatives with piperazine moieties have shown selective inhibition of MAO-B, which is implicated in neurodegenerative disorders like Alzheimer's disease .
- Cytotoxicity Evaluation : An MTT assay was conducted on various cell lines to evaluate cytotoxic effects. Results indicated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly in relation to urease inhibition, where it demonstrated significant activity compared to standard inhibitors .
Case Study 1: MAO Inhibition and Neuroprotection
A study focused on the structural analogs of the compound found that modifications in the piperazine ring significantly affected MAO-B inhibition potency. Compounds similar to this compound were evaluated for their ability to inhibit MAO-B reversibly and competitively, revealing promising candidates for treating neurodegenerative diseases .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines using the L929 fibroblast model. The results showed that while some derivatives caused significant cell death at higher concentrations, others maintained viability at therapeutic levels, indicating a favorable safety profile for potential anticancer applications .
Comparative Analysis
| Compound | Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | MAO-B Inhibition | 0.014 | High |
| T6 | MAO-B Inhibition | 0.0071 | Very High |
| 5-(4-Fluorophenyl)... | Cytotoxicity | >100 (non-toxic) | N/A |
Q & A
Q. What are the key structural features of 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, and how do they influence its reactivity and biological interactions?
The compound contains a thieno[2,3-d]pyrimidine core fused with a 4-fluorophenyl group and a phenoxyethyl-piperazine moiety. The fluorine atom enhances lipophilicity and target binding via electronegative interactions, while the piperazine ring contributes to solubility and receptor affinity. Thieno-pyrimidine derivatives are known for their planar structure, facilitating intercalation with biological macromolecules like DNA or enzymes .
Q. What synthetic strategies are commonly employed to prepare thieno[2,3-d]pyrimidine derivatives like this compound?
Synthesis typically involves multi-step reactions:
- Core formation : Cyclocondensation of thiophene derivatives with amidines or urea under acidic conditions to form the thieno-pyrimidine ring.
- Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Piperazine attachment : Alkylation or amidation reactions to link the phenoxyethyl-piperazine side chain. Catalytic methods using p-toluenesulfonic acid or palladium catalysts are often employed .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight.
- X-ray crystallography : Resolves crystal packing and confirms planar geometry of the thieno-pyrimidine core .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in biological activity data for structurally similar compounds?
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or cellular models. Methodological solutions include:
- Standardized assays : Use of uniform protocols (e.g., ATP-based viability assays for cytotoxicity).
- Orthogonal validation : Combining enzyme inhibition studies with cell-based assays and computational docking to confirm target engagement.
- Metabolic stability testing : Assess whether differences in activity stem from pharmacokinetic factors (e.g., cytochrome P450 interactions) .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for in vivo studies?
Optimization strategies:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient cross-coupling steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps.
- Purification : Flash chromatography or recrystallization to isolate high-purity product .
Q. What mechanistic studies are critical to understanding this compound’s potential as a kinase inhibitor or anticancer agent?
Key methodologies:
- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Molecular dynamics simulations : Analyze binding stability and residue interactions (e.g., with ATP-binding pockets).
- Apoptosis assays : Flow cytometry to quantify caspase-3/7 activation in treated cancer cells .
Q. How do computational models predict the pharmacokinetic properties of this compound, and what experimental validation is required?
Computational tools (e.g., SwissADME, Schrödinger QikProp) predict:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Solubility : Guides formulation strategies (e.g., co-solvents for in vivo dosing).
- Metabolic sites : Identifies labile moieties (e.g., piperazine oxidation). Experimental validation requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
